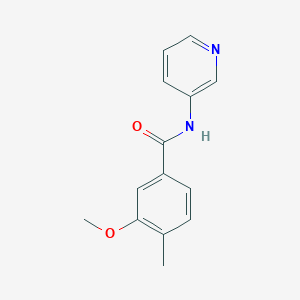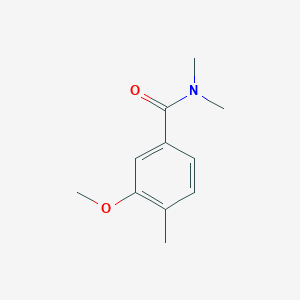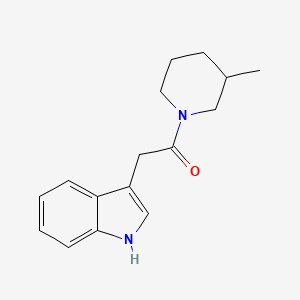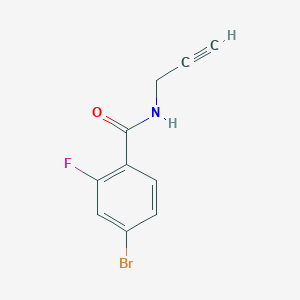![molecular formula C14H15NO2 B7465651 2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)
2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MFC and is a member of the furan family. MFC is a yellowish crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform.
Mechanism of Action
The mechanism of action of MFC involves the inhibition of specific enzymes that play a critical role in cell survival. MFC binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to the induction of apoptosis, which is a programmed cell death process.
Biochemical and Physiological Effects
MFC has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell signaling pathways. Studies have also shown that MFC can reduce inflammation and oxidative stress, which are two major factors that contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
MFC has several advantages that make it an attractive compound for laboratory experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for a wide range of applications. However, MFC also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on MFC. One potential application is in the development of new anticancer agents. Further studies are needed to investigate the potential of MFC as a therapeutic agent for various types of cancer. Additionally, research is needed to explore the potential applications of MFC in materials science, such as its use as a catalyst for chemical reactions.
In conclusion, MFC is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to explore its potential applications in different fields and to develop new therapeutic agents based on this compound.
Synthesis Methods
The synthesis of MFC involves the reaction of 2-methylphenylacetonitrile with furan-3-carboxylic acid in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization.
Scientific Research Applications
MFC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, MFC has been investigated for its potential as an anticancer agent. Studies have shown that MFC can induce apoptosis in cancer cells by inhibiting the activity of specific enzymes that are essential for cell survival.
properties
IUPAC Name |
2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-5-3-4-6-12(10)9-15-14(16)13-7-8-17-11(13)2/h3-8H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXYHBJPODRNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7465579.png)


![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)

![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)

![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)


